N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
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Overview
Description
N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure, combining a fluorobenzyl group, a naphthalene moiety, and a pyrrolidine ring, all connected through an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate. This can be achieved through the nucleophilic substitution of a suitable fluorobenzyl halide with an appropriate nucleophile.
Naphthalene Derivative Preparation: The naphthalene moiety is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Pyrrolidine Introduction: The pyrrolidine ring is incorporated via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the naphthalene intermediate.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the fluorobenzyl intermediate with the naphthalene-pyrrolidine derivative in the presence of an oxalyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the naphthalene moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the oxalamide linkage or the fluorobenzyl group, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorobenzyl group or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be explored for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in biochemical assays to study its interactions with biological macromolecules.
Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to certain receptors, modulating their activity and leading to downstream biological effects.
Enzymes: It may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Pathways: The compound’s effects on cellular pathways can result in changes in gene expression, protein synthesis, or cellular signaling.
Comparison with Similar Compounds
N'-[(4-fluorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can be compared with other similar compounds, such as:
N1-(4-chlorobenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
N1-(4-fluorobenzyl)-N2-(2-(phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide: The naphthalene moiety is replaced with a phenyl group, potentially altering its chemical and physical properties.
N1-(4-fluorobenzyl)-N2-(2-(naphthalen-1-yl)-2-(morpholin-1-yl)ethyl)oxalamide: The pyrrolidine ring is replaced with a morpholine ring, which may influence its interaction with biological targets.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O2/c26-20-12-10-18(11-13-20)16-27-24(30)25(31)28-17-23(29-14-3-4-15-29)22-9-5-7-19-6-1-2-8-21(19)22/h1-2,5-13,23H,3-4,14-17H2,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVVAWJPHQMTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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